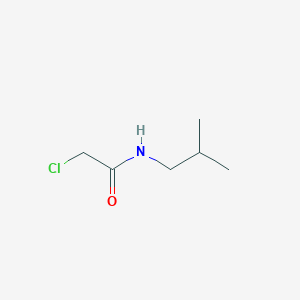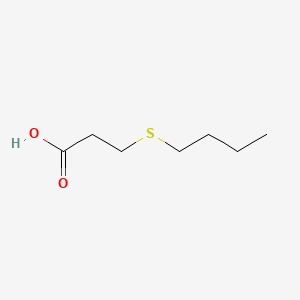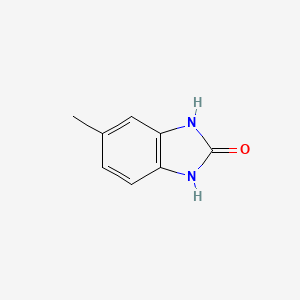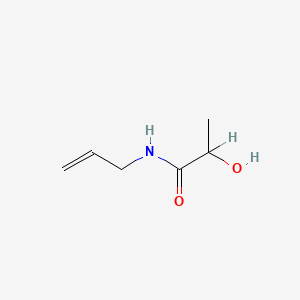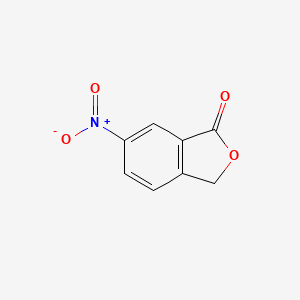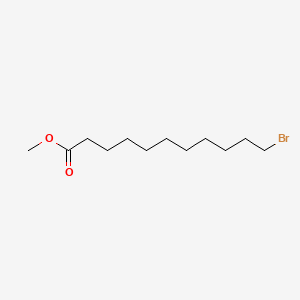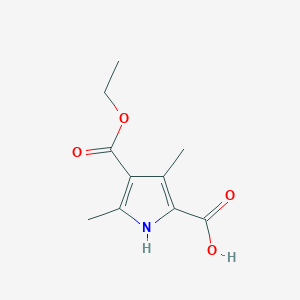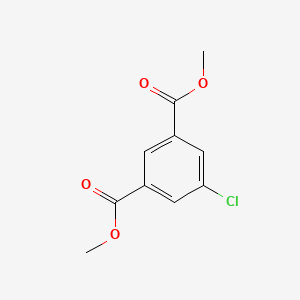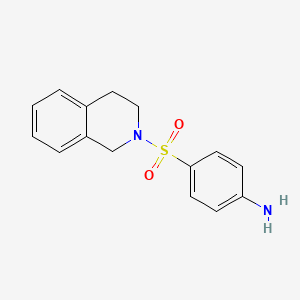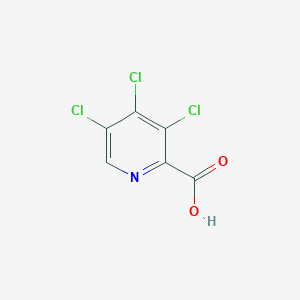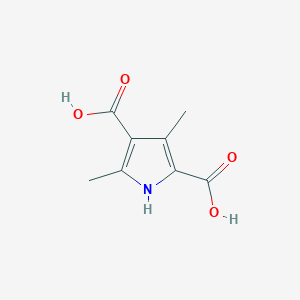
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid
Overview
Description
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 . The compound is typically stored in a freezer and appears as a white to yellow to red to brown powder or crystals .
Molecular Structure Analysis
The InChI code for 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid is1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Pharmaceutical Applications
Pyrrole and its derivatives, including “3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid”, are present in nature and have diverse applications in therapeutically active compounds . They are used in the development of various drugs due to their versatility, selectivity, and biocompatibility . These properties make them a valuable tool for drug design and development .
Fungicides
Pyrrole derivatives are used in the development of fungicides . They have been found to be effective in controlling the growth of various fungi, contributing to the protection of crops and plants.
Antibiotics
Pyrrole derivatives are also used in the development of antibiotics . They have been found to exhibit antibacterial properties, making them useful in the treatment of various bacterial infections.
Anti-inflammatory Drugs
Pyrrole derivatives are used in the development of anti-inflammatory drugs . They have been found to exhibit anti-inflammatory properties, making them useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Cholesterol Reducing Drugs
Pyrrole derivatives are used in the development of cholesterol reducing drugs . They have been found to help lower cholesterol levels, contributing to the prevention of heart disease.
Antitumor Agents
Pyrrole derivatives are used in the development of antitumor agents . They have been found to exhibit anticancer properties, making them useful in the treatment of various types of cancer.
Synthesis of Other Chemical Compounds
“3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid” can be used as a starting material in the synthesis of other chemical compounds. For example, it can be converted into its diethyl ester .
Research on A. fumigatus
The structure-activity analysis revealed that among the 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, compounds bearing o- or p- nitrophenyl substitution and with a p- hydroxyaromatic ring were observed as the most active compounds against A. fumigatus .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Mode of Action
As a pyrrole derivative, it may interact with biological targets in a manner similar to other pyrrole compounds, but this is purely speculative without further studies .
Result of Action
Without knowledge of its targets and mode of action, it is difficult to predict the potential effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without more information on the specific biological targets and mode of action of 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylic acid, it is challenging to discuss how environmental factors might impact its action .
properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFIBCWNKPENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280180 | |
| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
CAS RN |
5434-29-7 | |
| Record name | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 15758 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5434-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)
